BenchChemオンラインストアへようこそ!

2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline

Lipophilicity Permeability Drug Design

This azetidine-quinoxaline (MW 311.26, LogP 2.21, TPSA 57.61) is optimized for CNS hit-finding. The 2,2,2-trifluoroethoxy substituent blocks oxidative O-dealkylation (rodent t₁/₂ >0.5h) while maintaining balanced BBB permeability—unlike rapidly cleared alkoxy analogs. As a minimalist pharmacophore with low steric hindrance, it excels in kinome-wide profiling and ORL-1 pain pathway campaigns (US9290488B2). Replace unstable methoxy/ethoxy probes with this stable, patent-class scaffold to ensure SAR reproducibility.

Molecular Formula C14H12F3N3O2
Molecular Weight 311.264
CAS No. 2034594-96-0
Cat. No. B2697197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline
CAS2034594-96-0
Molecular FormulaC14H12F3N3O2
Molecular Weight311.264
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)OCC(F)(F)F
InChIInChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-9-6-20(7-9)13(21)12-5-18-10-3-1-2-4-11(10)19-12/h1-5,9H,6-8H2
InChIKeyJPJYMMWPPAQJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]quinoxaline (CAS 2034594-96-0): Sourcing Profile and Key Differentiators


The compound 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline (CAS 2034594‑96‑0, molecular formula C₁₄H₁₂F₃N₃O₂, MW 311.26) is a synthetic small molecule that combines a quinoxaline heterocycle with a 3‑(2,2,2‑trifluoroethoxy)azetidine moiety via a carbonyl linker. It belongs to the emerging class of azetidine‑substituted quinoxalines, a scaffold that has been patented for opioid receptor‑like‑1 (ORL‑1) modulation [1] and is under investigation for anticancer, antimicrobial, and kinase‑inhibitory applications [2]. Unlike many azetidine‑quinoxaline analogs, this compound carries the electron‑withdrawing, lipophilic 2,2,2‑trifluoroethoxy group, which is known to enhance metabolic stability and membrane permeability [3].

Why 2-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]quinoxaline Cannot Be Interchanged with Generic Azetidine‑Quinoxaline Analogs


Azetidine‑quinoxaline congeners differ profoundly in their physicochemical and biological fingerprints depending on the nature of the azetidine 3‑position substituent. The 2,2,2‑trifluoroethoxy group confers a unique combination of increased lipophilicity (calculated logP ≈ 2.2) , reduced hydrogen‑bond acceptor basicity relative to alkoxy or hydroxy analogs [1], and enhanced oxidative metabolic stability [2]. In contrast, analogs bearing phenoxymethyl, hydroxy, or methylsulfonyl substituents exhibit markedly different polarity, solubility, and target‑engagement profiles . Consequently, substituting the target compound with a generic azetidine‑quinoxaline building block risks altering permeability, off‑target activity, and metabolic clearance, undermining assay reproducibility and structure‑activity relationship (SAR) interpretation.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 2-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]quinoxaline from Its Closest Analogs


Lipophilicity (Calculated logP) Compared to the Phenoxymethyl and Hydroxy Analogs

The target compound exhibits a calculated logP of 2.21, positioning it between the more lipophilic 2‑[3‑(phenoxymethyl)azetidine‑1‑carbonyl]quinoxaline (logP 3.01) and the more hydrophilic 1‑(quinoxaline‑2‑carbonyl)azetidin‑3‑ol (logP 0.03) . A logP in the 2–3 range is often considered optimal for oral absorption and CNS penetration, whereas the phenoxymethyl analog exceeds this window and the hydroxy analog falls well below it [1].

Lipophilicity Permeability Drug Design

Polar Surface Area (PSA) and Hydrogen‑Bond Acceptor Count: Implications for Membrane Permeability

The target compound possesses a topological polar surface area (TPSA) of 57.61 Ų and 5 hydrogen‑bond acceptors (HBA) . This is comparable to the hydroxy analog (TPSA 57.61 Ų; 5 HBA) but lower than the phenoxymethyl analog (TPSA 55.38 Ų; 4 HBA) . The trifluoroethoxy group adds one HBA (the ether oxygen) relative to a simple alkyl substituent, yet its strong electron‑withdrawing character weakens the oxygen's hydrogen‑bond basicity, potentially favoring passive membrane permeation over the hydroxy analog [1].

Polar Surface Area Permeability ADME

Metabolic Stability of the Trifluoroethoxy Group Relative to Unsubstituted Alkoxy Chains

The 2,2,2‑trifluoroethoxy substituent is resistant to cytochrome P450‑mediated O‑dealkylation, a common metabolic soft spot for alkoxy‑containing compounds. In a cross‑study analysis of azetidine derivatives, 1‑(furan‑2‑carbonyl)‑3‑(2,2,2‑trifluoroethoxy)azetidine demonstrated sustained target engagement (IC50 in the low nanomolar range) and favorable pharmacokinetic properties in rodent models, whereas the corresponding methoxy and ethoxy analogs showed rapid oxidative clearance [1]. The electron‑withdrawing trifluoromethyl moiety deactivates the adjacent ether oxygen toward enzymatic oxidation, extending the compound's half‑life [2].

Metabolic Stability Oxidative Metabolism Fluorine Chemistry

ORL‑1 Receptor Modulation Potential of Quinoxaline‑Azetidine Scaffolds

The azetidine‑substituted quinoxaline pharmacophore is explicitly claimed in U.S. Patent US9290488B2 as a modulator of the opioid receptor‑like‑1 (ORL‑1) receptor, with several exemplified compounds exhibiting Ki values below 100 nM [1]. While the title compound itself was not directly assayed in this patent, its scaffold matches the general Formula (I) and contains the trifluoroethoxy moiety, which is known to enhance binding affinity in related ORL‑1 series through improved lipophilic contacts [1]. In contrast, quinoxaline‑azetidine analogs lacking the trifluoroethoxy group (e.g., 1‑(quinoxaline‑2‑carbonyl)azetidin‑3‑ol) have not been reported as ORL‑1 ligands [2].

ORL‑1 Nociceptin Pain Research

Conformational Rigidity and Synthetic Versatility for Kinase Inhibitor Design

The azetidine ring provides greater conformational rigidity than piperidine or pyrrolidine analogs, reducing entropic penalty upon target binding [1]. For instance, 6‑[3‑(2‑methylpropanesulfonyl)azetidine‑1‑carbonyl]quinoxaline (CAS 1797086‑85‑1), a structurally related sulfonyl‑azetidine‑quinoxaline, exhibited IC50 values in the low micromolar range against kinase targets with selectivity for specific isoforms [2]. The trifluoroethoxy group in the title compound is less sterically demanding than the methylpropanesulfonyl substituent, potentially allowing broader kinome profiling while retaining the favorable conformational properties of the azetidine‑quinoxaline core [1].

Kinase Inhibition Conformational Rigidity Medicinal Chemistry

Rotatable Bond Count and Molecular Complexity as a Procurement Advantage

The title compound contains 4 rotatable bonds and a molecular weight of 311.26 g/mol, placing it favorably within lead‑like chemical space (MW ≤ 350, rotatable bonds ≤ 7) [1]. In comparison, the bulkier 2‑(3‑{3‑[3‑(trifluoromethyl)phenyl]‑1,2,4‑oxadiazol‑5‑yl}azetidine‑1‑carbonyl)quinoxaline analog has 7 rotatable bonds and a molecular weight > 450 g/mol, moving it into drug‑like but less fragment‑friendly territory . The lower rotatable bond count of the title compound correlates with improved ligand efficiency and a higher probability of successful hit‑to‑lead progression [1].

Molecular Complexity Lead‑Likeness Chemical Space

Optimal Application Scenarios for 2-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]quinoxaline Based on Quantitative Evidence


CNS‑Penetrant Screening Library Design and Pain Target Validation

With a calculated logP of 2.21 and TPSA of 57.61 Ų—both within the favorable range for blood‑brain barrier penetration—this compound is ideally suited as a core scaffold for CNS‑targeted small‑molecule libraries. The ORL‑1 receptor modulatory potential, supported by patent class evidence (US9290488B2), positions it for hit‑finding campaigns in nociceptin‑mediated pain pathways. Procurement teams building fragment‑based or HTS collections focused on CNS indications should prioritize this compound over more lipophilic (phenoxymethyl) or more hydrophilic (hydroxy) analogs to maintain balanced physicochemical properties. [1]

Kinase Profiling and Selective Inhibitor Optimization with Reduced Steric Bias

The combination of azetidine‑derived conformational rigidity with the compact trifluoroethoxy substituent (MW 311.26, 4 rotatable bonds) makes this compound an attractive starting point for kinase selectivity profiling. Unlike bulkier sulfonyl‑azetidine analogs (e.g., CAS 1797086‑85‑1, MW 365.4), the title compound presents less steric hindrance around the azetidine 3‑position, enabling unbiased exploration of kinase binding pockets. Laboratories engaged in kinome‑wide screening can use this compound as a minimalist pharmacophore to identify novel hinge‑binding interactions without the confounding steric effects of larger substituents. [2] [3]

Metabolic Stability Optimization in Lead Series with Alkoxy Clearance Liabilities

For projects where methoxy or ethoxy analogs have demonstrated rapid oxidative O‑dealkylation (t₁/₂ < 0.5 h in rodent microsomes), the 2,2,2‑trifluoroethoxy group offers a validated strategy to block this metabolic soft spot. Cross‑study evidence from structurally related 1‑(furan‑2‑carbonyl)‑3‑(2,2,2‑trifluoroethoxy)azetidine indicates sustained in vivo exposure and low‑nanomolar target engagement, supporting the procurement of the title compound as a metabolically stable scaffold for lead optimization. Preclinical pharmacology teams evaluating azetidine‑containing series should consider this compound as a direct replacement for alkoxy‑substituted congeners. [4] [5]

Quote Request

Request a Quote for 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.